5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that includes an indanone core substituted with an aminoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 2,3-dihydro-1H-inden-1-one with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving multiple purification steps to remove any impurities. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with proteins, influencing their structure and function. This interaction can modulate various biological pathways, making the compound useful in drug development .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: A related compound with similar functional groups but a different core structure.
2,3-Dihydro-1H-inden-1-one: The parent compound without the aminoethoxy substitution.
5-Aryl-4-Acyl-3-Hydroxy-1-[2-(2-Hydroxyethoxy)ethyl]-3-Pyrrolin-2-Ones: Compounds with similar functional groups but different core structures.
Uniqueness
5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of an indanone core and an aminoethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-(2-aminoethoxy)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H13NO2/c12-5-6-14-9-2-3-10-8(7-9)1-4-11(10)13/h2-3,7H,1,4-6,12H2 |
InChI Key |
RILNXXOREQQLJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)OCCN |
Origin of Product |
United States |
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